molecular formula C9H7ClFNO3 B6150483 3-(2-chloroacetamido)-4-fluorobenzoic acid CAS No. 1154727-24-8

3-(2-chloroacetamido)-4-fluorobenzoic acid

Cat. No. B6150483
CAS RN: 1154727-24-8
M. Wt: 231.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroacetamido)-4-fluorobenzoic acid (CFAA) is a small molecule that is widely used in drug discovery and development. It has been extensively studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. CFAA is a carboxylic acid derivative of the aromatic amide group, and it is capable of forming a wide range of derivatives that can be used in a variety of laboratory experiments. This article will provide an overview of CFAA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-(2-chloroacetamido)-4-fluorobenzoic acid has been used in a variety of scientific research applications, including drug discovery, drug development, and drug metabolism studies. It has been used to study the effects of drugs on various biological systems, including the nervous system, cardiovascular system, and immune system. It has also been used in studies of enzyme inhibition, drug-drug interactions, and drug metabolism.

Mechanism of Action

3-(2-chloroacetamido)-4-fluorobenzoic acid acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting the activity of AChE, 3-(2-chloroacetamido)-4-fluorobenzoic acid can increase the concentration of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
3-(2-chloroacetamido)-4-fluorobenzoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the level of acetylcholine in the brain, which can lead to improved learning and memory. It has also been shown to have anti-inflammatory and neuroprotective effects, and it can reduce the symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

3-(2-chloroacetamido)-4-fluorobenzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. Additionally, it is fairly stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2-chloroacetamido)-4-fluorobenzoic acid is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 3-(2-chloroacetamido)-4-fluorobenzoic acid research. One possibility is to further explore its potential applications in drug discovery and development. Additionally, further research could be done to better understand its biochemical and physiological effects, and to determine how it can be used to treat various diseases and conditions. Finally, further research could also be done to improve its synthesis method and to explore new derivatives that could be used in laboratory experiments.

Synthesis Methods

3-(2-chloroacetamido)-4-fluorobenzoic acid can be synthesized through a variety of methods, including a nucleophilic substitution reaction, a condensation reaction, and a decarboxylation reaction. The most commonly used method is a nucleophilic substitution reaction, which involves the reaction of a nucleophile (such as an amine) with a chloroacetamide group. This reaction results in the formation of a carboxylic acid derivative, which is then fluorinated to form 3-(2-chloroacetamido)-4-fluorobenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroacetamido)-4-fluorobenzoic acid involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-chloroacetamide to form the desired product.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-chloroacetamide" ], "Reaction": [ "Step 1: 4-fluorobenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 4-fluorobenzoyl chloride.", "Step 2: 2-chloroacetamide is added to the reaction mixture and the resulting mixture is heated to reflux for several hours.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration or extraction with a suitable solvent." ] }

CAS RN

1154727-24-8

Product Name

3-(2-chloroacetamido)-4-fluorobenzoic acid

Molecular Formula

C9H7ClFNO3

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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